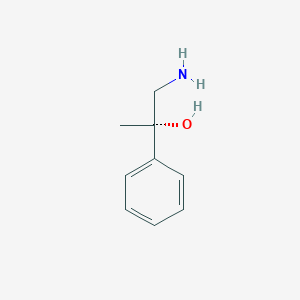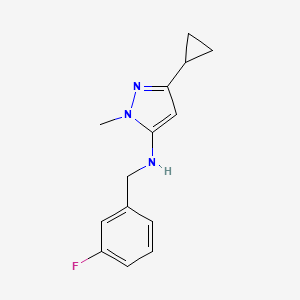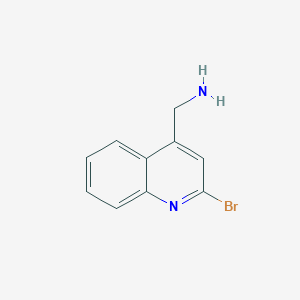
(4-(Dimethoxyphosphoryl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Dimethoxyphosphoryl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a dimethoxyphosphoryl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethoxyphosphoryl)phenyl)boronic acid typically involves the reaction of a suitable boronic acid derivative with a dimethoxyphosphoryl-substituted phenyl compound. One common method is the hydroboration of an alkyne or alkene precursor, followed by oxidation to yield the desired boronic acid . The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(4-(Dimethoxyphosphoryl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane or borohydride.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases such as potassium carbonate or sodium hydroxide, and oxidizing agents like hydrogen peroxide or sodium perborate. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include various boronic esters, borates, and substituted phenyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学研究应用
(4-(Dimethoxyphosphoryl)phenyl)boronic acid has several scientific research applications:
作用机制
The mechanism of action of (4-(Dimethoxyphosphoryl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols, amines, and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The dimethoxyphosphoryl group can enhance the stability and reactivity of the boronic acid, making it a valuable intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the dimethoxyphosphoryl group, making it less reactive in certain cross-coupling reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a dimethoxyphosphoryl group, resulting in different reactivity and stability.
4-(Trifluoromethyl)phenylboronic acid: Features a trifluoromethyl group, which significantly alters its electronic properties and reactivity compared to (4-(Dimethoxyphosphoryl)phenyl)boronic acid.
Uniqueness
The presence of the dimethoxyphosphoryl group in this compound imparts unique electronic and steric properties that enhance its reactivity and stability in various chemical reactions. This makes it a valuable compound for use in advanced organic synthesis and the development of new materials and pharmaceuticals.
属性
分子式 |
C8H12BO5P |
|---|---|
分子量 |
229.96 g/mol |
IUPAC 名称 |
(4-dimethoxyphosphorylphenyl)boronic acid |
InChI |
InChI=1S/C8H12BO5P/c1-13-15(12,14-2)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,1-2H3 |
InChI 键 |
DQUPTRYDRQFSOK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)P(=O)(OC)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749920.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749930.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2-phenylethanamine](/img/structure/B11749938.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11749945.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749964.png)

![(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol](/img/structure/B11749970.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11749978.png)

![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11749986.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11749998.png)


